methyl (3-{[2-(dimethylamino)ethyl]amino}-2-pentylcyclopentyl)acetate hydrochloride
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Description
Methyl (3-{[2-(dimethylamino)ethyl]amino}-2-pentylcyclopentyl)acetate hydrochloride is a useful research compound. Its molecular formula is C17H35ClN2O2 and its molecular weight is 334.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.2387061 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s structurally related to tris (2-dimethylaminoethyl)amine , which is used as a ligand in Atom Transfer Radical Polymerization (ATRP) .
Mode of Action
Based on its structural similarity to tris (2-dimethylaminoethyl)amine, it might interact with its targets in a similar manner .
Biochemical Pathways
As a potential ligand in atrp, it might be involved in the polymerization process .
Result of Action
As a potential ligand in atrp, it might contribute to the formation of polymers .
Properties
IUPAC Name |
2-[[3-(2-methoxy-2-oxoethyl)-2-pentylcyclopentyl]amino]ethyl-dimethylazanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N2O2.ClH/c1-5-6-7-8-15-14(13-17(20)21-4)9-10-16(15)18-11-12-19(2)3;/h14-16,18H,5-13H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCYCNFQQKSPFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(CCC1NCC[NH+](C)C)CC(=O)OC.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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